4-(morpholinosulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
4-(Morpholinosulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS: 1020977-33-6) is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a thiophen-2-ylmethyl group and a benzamide moiety modified with a morpholinosulfonyl substituent. The molecular formula is C₁₈H₁₈N₄O₅S₂, with a molecular weight of 434.5 g/mol . This compound’s structural attributes align with known bioactive molecules targeting enzymes such as thioredoxin reductase or Ca²⁺/calmodulin-dependent pathways .
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S2/c23-17(19-18-21-20-16(27-18)12-14-2-1-11-28-14)13-3-5-15(6-4-13)29(24,25)22-7-9-26-10-8-22/h1-6,11H,7-10,12H2,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJSLNPAJJXVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(morpholinosulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its complex structure includes a morpholino group, a sulfonyl moiety, and a thiophene ring, which contribute to its unique properties and interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula : C19H18N2O6S
- Molecular Weight : 434.5 g/mol
- Structural Features :
- Morpholino group enhances solubility and bioavailability.
- Thiophene ring contributes to electronic properties and π-π interactions.
- Oxadiazole moiety may play a role in biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The sulfonyl group acts as an electron-withdrawing entity, which can influence the reactivity of the compound. The morpholine ring enhances solubility, while the thiophene ring may facilitate interactions with biological macromolecules through π-π stacking or hydrogen bonding.
Therapeutic Potential
Research indicates that this compound may exhibit various therapeutic effects, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways, particularly those involving the NLRP3 inflammasome, which is implicated in various diseases.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays:
- Cell Proliferation Assays : The compound was tested against various cancer cell lines (e.g., MCF-7 for breast cancer) showing significant inhibition of cell growth at micromolar concentrations.
- Inflammatory Response Modulation : In models of inflammation, this compound demonstrated the ability to reduce cytokine release from activated macrophages, suggesting a potential role in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to optimize the biological activity of similar compounds. Key findings include:
| Compound Variant | Structural Modification | Biological Activity |
|---|---|---|
| A | Change in thiophene position | Increased cytotoxicity against cancer cells |
| B | Alteration of morpholino group | Enhanced solubility but reduced activity |
| C | Variation in sulfonyl group | Improved anti-inflammatory effect |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfonamide Modifications
- LMM5 and LMM11 (): LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide. LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide. Comparison: Both compounds share a sulfamoyl-substituted benzamide but differ in the oxadiazole substituents (aromatic vs. heterocyclic). LMM5 and LMM11 demonstrated antifungal activity against Candida albicans via thioredoxin reductase inhibition, suggesting the target compound’s morpholinosulfonyl group may offer improved solubility or binding compared to bulkier alkyl/aryl sulfonamides .
4-(Dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide () :
- Structure : Features a dipropylsulfamoyl group and a thiophen-2-yl substituent (vs. thiophen-2-ylmethyl in the target compound).
- Key Difference : The absence of a methyl linker in the thiophene substitution reduces lipophilicity (logP ~3.5 vs. ~4.2 for the target compound). This may impact pharmacokinetic properties such as absorption and tissue penetration .
- N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholinosulfonylbenzamide (): Structure: Shares the morpholinosulfonyl group but substitutes the oxadiazole with 3-methoxyphenyl.
Analogues with Varied Oxadiazole Substituents
- Compounds 6, 7, and 8 (): Structures: N-(5-(Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamides with trifluoromethyl (6), bromo (7), or isopropoxy (8) groups. Comparison: These compounds, optimized for Ca²⁺/calmodulin inhibition, highlight the importance of benzamide substituents. The target compound’s morpholinosulfonyl group may enhance hydrogen bonding compared to halogen or alkoxy groups .
- HSGN-238 (): Structure: N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide.
Physicochemical Properties
- logP : Estimated at 4.2 (thiophen-2-ylmethyl increases lipophilicity vs. LMM5: logP ~3.8).
- Solubility: Morpholino group enhances aqueous solubility (~25 mg/mL in DMSO) compared to dipropylsulfamoyl analogues (<10 mg/mL) .
Q & A
Q. Table 1: Representative Yields and Conditions
| Compound | Yield | Solvent | Catalyst | Purity (HPLC) |
|---|---|---|---|---|
| Analog 6 (CF₃-substituted) | 15% | DCM | Oxalyl chloride | 95.5% |
| Analog 7 (Br-substituted) | 50% | DMF | Pyridine | 95.3% |
| Analog 8 (iPrO-substituted) | 12% | DCM | Oxalyl chloride | 97.9% |
How can conflicting data on the antifungal vs. antibacterial activity of 1,3,4-oxadiazole derivatives be resolved?
Answer:
Systematic analysis requires:
- Strain-specific assays : Compare activity against Candida albicans (MIC ~2 µg/mL for LMM5 ) vs. Staphylococcus aureus (e.g., OZE-II’s 85% inhibition ).
- Solvent controls : Use 0.5% DMSO + 0.02% Pluronic F-127 to avoid false positives from solvent interference .
- Dose-response curves : Validate potency across concentrations (e.g., 0.5–128 µg/mL) and correlate with structural features like sulfonyl groups .
What in silico strategies predict binding affinity to targets like thioredoxin reductase (Trr1) or carbonic anhydrase II (hCA II)?
Answer:
- Molecular docking : Use AutoDock/Vina with PDB IDs (e.g., 5NY3 for hCA II) to analyze interactions. For example, derivative 6a forms hydrogen bonds with Thr199 and hydrophobic contacts with Val121 in hCA II .
- Pharmacophore modeling : Prioritize sulfonamide and oxadiazole moieties, as seen in LMM5’s Trr1 inhibition (IC₅₀ = 1.8 µM) .
- MD simulations : Validate stability of ligand-protein complexes over 100 ns trajectories, assessing RMSD fluctuations .
How should structure-activity relationship (SAR) studies evaluate sulfonyl/thiophene substitutions?
Answer:
- Synthetic diversification : Synthesize analogs with morpholinosulfonyl, isopropoxy, or bromo groups (see Table 1) .
- Bioactivity profiling : Compare HDAC inhibition (e.g., 95% inhibition for naphthalenylmethyl-substituted analogs ) vs. antifungal activity.
- Electronic effects : Use Hammett constants to correlate electron-withdrawing groups (e.g., -SO₂-) with enhanced enzyme inhibition .
Q. Table 2: SAR Trends in 1,3,4-Oxadiazole Derivatives
| Substituent | Target Enzyme | IC₅₀/EC₅₀ | Key Interaction |
|---|---|---|---|
| Morpholinosulfonyl | hCA II | 0.45 µM | Zn²⁺ coordination |
| Thiophen-2-ylmethyl | Trr1 | 1.8 µM | Disulfide bond disruption |
| Naphthalenylmethyl | HDAC | 0.12 µM | Hydrophobic pocket |
What experimental controls are essential for antifungal/antibacterial assays?
Answer:
- Solvent controls : Include 0.5% DMSO + 0.02% Pluronic F-127 to match test compound formulations .
- Positive controls : Use fluconazole (for fungi) or ciprofloxacin (for bacteria) at clinically relevant concentrations .
- Cell viability assays : Perform MTT tests on mammalian cells (e.g., HEK293) to rule off-target toxicity .
How can reaction yields for 1,3,4-oxadiazole derivatives be improved?
Answer:
- Catalyst optimization : Replace oxalyl chloride with POCl₃ for thiadiazole synthesis (yields up to 89% ).
- Temperature modulation : Reflux at 90°C for 3 hours improves cyclization efficiency .
- Precursor design : Use 4-phenyl butyric acid instead of bulkier carboxylic acids to reduce steric hindrance .
What spectroscopic techniques confirm structural integrity?
Answer:
- ¹H/¹³C NMR : Assign peaks for oxadiazole protons (δ 8.1–8.3 ppm) and sulfonyl groups (δ 120–125 ppm in ¹³C) .
- ESI-MS : Validate molecular ions (e.g., [M+H]⁺ at m/z 452 for LMM5) .
- HPLC : Ensure purity >95% with retention times <10 minutes (C18 column, acetonitrile/water gradient) .
How are cytotoxic mechanisms of 1,3,4-oxadiazoles elucidated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
